molecular formula C12H10FNO4S2 B2696070 Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate CAS No. 1558108-69-2

Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate

Cat. No.: B2696070
CAS No.: 1558108-69-2
M. Wt: 315.33
InChI Key: DYDVDJJBDFTBGI-UHFFFAOYSA-N
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Description

Historical Context and Development of Thiophene Sulfonamides

Thiophene sulfonamides trace their origins to the broader sulfonamide class, first recognized for antibacterial properties in the 1930s. Early sulfonamides, such as sulfanilamide, functioned as competitive antagonists of p-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis. The integration of thiophene rings into sulfonamide frameworks emerged in the late 20th century, driven by the need to enhance pharmacokinetic properties and target selectivity. Thiophene’s aromaticity and electronic characteristics allowed for tunable interactions with biological targets, while sulfonamide groups provided structural mimicry of endogenous substrates.

The specific derivative this compound reflects modern medicinal chemistry strategies. Fluorination at the 2-position of the phenyl ring was introduced to improve metabolic stability and binding affinity, leveraging fluorine’s electronegativity and small atomic radius. Early synthetic routes relied on multi-step protocols, but recent innovations, such as single-step cyclization using hydroxylamine hydrochloride, have streamlined production.

Significance in Medicinal Chemistry Research

This compound’s structural features make it a versatile scaffold for drug discovery:

  • Thiophene Core : Enhances π-π stacking interactions with aromatic residues in enzyme active sites, as demonstrated in angiotensin AT~2~ receptor ligands.
  • Sulfonyl Group : Serves as a hydrogen bond acceptor, critical for binding to dihydropteroate synthetase homologs or G-protein-coupled receptors.
  • Fluorophenyl Moiety : Increases lipophilicity and resistance to oxidative metabolism, as evidenced by improved half-lives in human liver microsomes compared to non-fluorinated analogs.

Recent studies highlight its role in developing inhibitors for inflammatory enzymes (e.g., lipoxygenase) and modulators of cardiovascular targets. For instance, analogs with tert-butylimidazolylacetyl substituents exhibit sub-5 nM binding affinities for AT~2~ receptors, underscoring their potential in hypertension management.

Table 1: Comparative Binding Affinities of Thiophene Sulfonamide Derivatives

Compound Modification Target Receptor K~i~ (nM) Source
Methyl 3-amino-4-(4-fluorophenyl) AT~2~R 42
tert-Butylimidazolylacetyl derivative AT~2~R 4.9
Non-fluorinated analog AT~2~R 120

Current Research Landscape and Challenges

Key research foci include:

  • Synthetic Optimization : Single-step methods achieve 77–82% yields but face limitations in regioselectivity for electron-rich aryl groups. Continuous flow systems show promise, enhancing yields to 98% while reducing reaction times to minutes.
  • Metabolic Stability : While fluorination improves stability, human hepatocyte studies reveal variable half-lives (e.g., 77 minutes for lead compounds vs. <10 minutes for others), necessitating prodrug strategies.
  • Computational Modeling : Molecular dynamics simulations predict binding modes to AT~2~R, identifying critical interactions between the sulfonyl group and Arg182/Lys199 residues.

Table 2: Synthesis Method Comparison for this compound

Method Yield (%) Time (h) Cost (USD/g)
Single-Step Cyclization 77–82 4–6 12.50
Continuous Flow 98 0.03 9.80
Microwave-Assisted 89 0.3 18.20

Properties

IUPAC Name

methyl 3-amino-4-(2-fluorophenyl)sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO4S2/c1-18-12(15)11-10(14)9(6-19-11)20(16,17)8-5-3-2-4-7(8)13/h2-6H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDVDJJBDFTBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)S(=O)(=O)C2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring formation, followed by functional group modifications. Key steps include:

    Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, where a ketone, a nitrile, and elemental sulfur react under basic conditions.

    Introduction of the Amino Group: Nitration followed by reduction can introduce the amino group at the desired position on the thiophene ring.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

    Oxidation Products: Nitro derivatives.

    Reduction Products: Sulfides.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various assays.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The compound’s mechanism of action is largely dependent on its interaction with biological targets. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
This compound 2-Fluorophenylsulfonyl (4), NH$_2$ (3) C${12}$H${10}$FNO$4$S$2$ 307.34 Not explicitly provided (see analogs below) Potential kinase inhibition; high polarity due to sulfonyl group.
Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate Phenylsulfonyl (4), NH$_2$ (3) C${12}$H${11}$NO$4$S$2$ 309.35 175201-55-5 Lower electronegativity than fluoro analog; used in anticancer agent synthesis.
Ethyl 3-amino-4-(2-fluorophenyl)thiophene-2-carboxylate 2-Fluorophenyl (4), NH$_2$ (3), ethyl ester C${13}$H${12}$FNO$_2$S 265.31 1263215-44-6 Reduced polarity (no sulfonyl); higher lipophilicity for membrane permeability.
Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate 2-Chlorophenyl (4), NH$_2$ (3) C${12}$H${10}$ClNO$_2$S 267.74 925005-57-8 Chlorine increases molecular weight and lipophilicity vs. fluorine; antimicrobial activity.
Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate Methylsulfonyl (4), NH$_2$ (3) C$7$H$9$NO$4$S$2$ 251.28 175201-73-7 Compact sulfonyl group; improved solubility in polar solvents.
Ethyl 3-bromo-4-cyano-5-[(2-ethoxyethyl)sulfanyl]thiophene-2-carboxylate Br (3), CN (4), ethylsulfanyl (5) C${11}$H${13}$BrN$2$O$3$S$_2$ 381.31 Not provided Bromine and cyano groups enhance electrophilicity; intermediate for heterocyclic expansion.

Key Observations:

Substituent Effects on Reactivity and Bioactivity: Electron-Withdrawing Groups (EWGs): The 2-fluorophenylsulfonyl group enhances electrophilicity at the thiophene ring, facilitating nucleophilic substitution reactions. This contrasts with methylsulfonyl analogs, which lack aromatic stabilization but improve solubility .

Synthetic Pathways :

  • Diazotization and sulfonylation (as in ) are common for introducing sulfonyl groups.
  • Bromination (e.g., Sandmeyer reaction in ) and esterification are key steps for functionalizing the thiophene core.

Spectroscopic and Analytical Data: IR spectra consistently show C=O (1700–1730 cm$^{-1}$) and S=O (1150–1350 cm$^{-1}$) stretches across analogs . LC-MS data (e.g., [M$^+$] = 381 for methyl 8-benzyloxy-7-methoxythieno[3,4-c]cinnoline-3-carboxylate ) confirm molecular weights and purity.

Applications :

  • Sulfonyl-containing derivatives (e.g., CAS 175201-55-5) are explored as kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .
  • Chlorophenyl and brominated analogs show promise in antimicrobial and anticancer research .

Biological Activity

Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate is a synthetic compound belonging to the thiophene family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Amino Group : Contributes to its reactivity and potential interaction with biological targets.
  • Fluorophenyl Sulfonyl Group : Enhances electronic properties, influencing biological interactions.
  • Carboxylate Ester : Facilitates solubility and bioavailability.

Chemical Formula : C12_{12}H10_{10}FNO4_{4}S2_{2}
Molecular Weight : 303.34 g/mol

This compound exhibits various mechanisms of action that contribute to its biological activity:

  • Antiandrogen Activity : Research indicates that this compound may inhibit androgen receptor signaling, which is significant in conditions like prostate cancer.
  • Inhibition of Enzymatic Activity : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, impacting cellular processes and signaling pathways .
  • Cellular Interaction : The compound’s ability to interact with cellular membranes enhances its permeability, facilitating better absorption and efficacy in biological systems .

Anti-Cancer Properties

Several studies have explored the anti-cancer potential of this compound:

  • Cell Line Studies : In vitro studies showed that the compound exhibited cytotoxic effects against various cancer cell lines, suggesting its role as a potential chemotherapeutic agent. For instance, it demonstrated significant inhibition of cell proliferation in prostate cancer models .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Mechanistic Insights : It may modulate inflammatory cytokine production, contributing to reduced inflammation in experimental models .

Study on Antiandrogen Activity

A notable study highlighted the antiandrogenic effects of this compound. The compound was tested in a prostate cancer cell line, showing a dose-dependent reduction in androgen receptor activity. The results indicated that this compound could serve as a lead for developing new antiandrogen therapies.

Inhibition of FIH-1

Another study focused on the inhibition of Factor Inhibiting HIF (FIH-1), where thiophene derivatives were shown to activate hypoxia-inducible factors (HIF). Methyl 3-amino derivatives demonstrated significant inhibitory activity against FIH-1, suggesting potential applications in cancer treatments where HIF pathways are dysregulated .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylateLacks fluorine; similar core structureModerate anti-cancer activity
Methyl 3-amino-4-(phenyl)sulfonylthiophene-2-carboxylateNo fluorine; different sulfonyl groupLimited anti-androgen activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-amino-4-[(2-fluorophenyl)sulfonyl]thiophene-2-carboxylate, and what are their respective yields and purity profiles?

  • Methodology :

  • Step 1 : Synthesis begins with functionalization of the thiophene core. The amino group at position 3 can be introduced via nucleophilic substitution or reductive amination. For sulfonyl group introduction, sulfonation of the thiophene ring using 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) is common .
  • Step 2 : Esterification of the carboxylic acid precursor (e.g., 3-amino-4-sulfonylthiophene-2-carboxylic acid) with methanol in the presence of a coupling agent like DCC/DMAP (as described for related thiophene esters in ) ensures high yields (~90–95%) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) are standard. Purity ≥98% is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
    • Data Table :
RouteKey ReagentsYield (%)Purity (HPLC)
A2-Fluorobenzenesulfonyl chloride, DCC/DMAP85–90≥98%
BDirect sulfonation followed by esterification78–82≥95%

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity and purity?

  • Methodology :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry. For example, the sulfonyl group deshields adjacent protons, with characteristic shifts (e.g., 1H^1H-NMR: δ 7.5–8.0 ppm for fluorophenyl protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 344.03) .
  • X-ray Crystallography : SHELX software ( ) is used for crystal structure determination, resolving sulfonyl group orientation and ring puckering (see advanced Q3) .
    • Critical Parameters :
  • HPLC Retention Time : 12.3 min (C18, 60:40 acetonitrile/water).
  • Melting Point : 165–168°C (decomposition observed above 170°C) .

Advanced Research Questions

Q. What are the common challenges in optimizing reaction conditions for introducing the 2-fluorophenylsulfonyl group, and how can competing side reactions be mitigated?

  • Challenges :

  • Competing Sulfonation Sites : The electron-rich thiophene ring may lead to over-sulfonation.
  • Fluorine Reactivity : The 2-fluorophenyl group’s steric hindrance can reduce sulfonyl coupling efficiency.
    • Mitigation Strategies :
  • Temperature Control : Slow addition of sulfonyl chloride at 0–5°C minimizes side reactions .
  • Catalyst Screening : DMAP enhances regioselectivity by activating the sulfonyl chloride .
    • Data Contradictions :
  • Some studies report lower yields (60–70%) for bulkier sulfonyl groups; this is resolved by using excess reagent (1.5 equiv.) and extended reaction times (24 h) .

Q. How do electronic effects of the 2-fluorophenylsulfonyl substituent influence the compound’s reactivity in subsequent derivatization reactions?

  • Mechanistic Insights :

  • Electron-Withdrawing Effects : The sulfonyl group deactivates the thiophene ring, reducing electrophilic substitution but enhancing nucleophilic attack at the amino group .
  • Fluorine Impact : The ortho-fluorine increases sulfonyl group stability via intramolecular hydrogen bonding, as shown in computational studies ( ) .
    • Experimental Design :
  • Derivatization Example : Amide coupling at the 3-amino group with activated esters (e.g., NHS esters) proceeds efficiently in DMF at 25°C, achieving >80% conversion .
    • Data Table :
DerivativeReaction ConditionsConversion (%)
AmideDMF, 25°C, 12 h85
UreaTHF, reflux, 24 h65

Q. What computational methods are suitable for predicting the conformational stability of this compound, particularly regarding ring puckering?

  • Methodology :

  • Ring Puckering Analysis : Cremer-Pople coordinates ( ) quantify out-of-plane displacements. For the thiophene ring, amplitude parameters (q) and phase angles (φ) are calculated using DFT (B3LYP/6-31G*) .
  • Sulfonyl Group Orientation : Molecular dynamics (MD) simulations (AMBER force field) reveal preferred dihedral angles (60–90°) between the sulfonyl and thiophene rings .
    • Validation :
  • Crystallographic data (SHELXL-refined) align with computational predictions, showing a puckering amplitude q=0.12A˚q = 0.12 \, \text{Å} and ϕ=150\phi = 150^\circ .

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